4-Iodopyrazole

Catalog No.
S574729
CAS No.
3469-69-0
M.F
C3H3IN2
M. Wt
193.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodopyrazole

CAS Number

3469-69-0

Product Name

4-Iodopyrazole

IUPAC Name

4-iodo-1H-pyrazole

Molecular Formula

C3H3IN2

Molecular Weight

193.97 g/mol

InChI

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)

InChI Key

LLNQWPTUJJYTTE-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Iodo-pyrazole; 4-Iodo-1H-pyrazole;

Canonical SMILES

C1=C(C=NN1)I

The exact mass of the compound 4-Iodopyrazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Iodopyrazole is a highly reactive, halogenated heterocyclic building block characterized by an iodine atom at the C4 position of the pyrazole ring. In industrial and pharmaceutical procurement, it is primarily sourced as a premium cross-coupling precursor for the synthesis of complex C4-substituted pyrazoles, which are ubiquitous motifs in modern kinase inhibitors and agrochemicals [1]. While the unsubstituted pyrazole or its chlorinated and brominated analogs are cheaper to procure, 4-iodopyrazole is specifically selected for its exceptional leaving-group ability. This property unlocks milder reaction conditions, lowers required transition-metal catalyst loading, and enables demanding C-heteroatom and C-C bond formations that fail or proceed poorly with lighter halogens [2].

Procurement teams often attempt to substitute 4-iodopyrazole with the more economical 4-bromopyrazole to reduce raw material costs. However, this substitution frequently leads to process failure in advanced intermediate manufacturing. The carbon-bromine bond in the electron-rich pyrazole ring is significantly less reactive toward oxidative addition by palladium and copper catalysts compared to the carbon-iodine bond [1]. Consequently, substituting with 4-bromopyrazole in demanding C-O alkoxylations or C-S thiolations typically results in drastic yield reductions, incomplete conversions, and complex impurity profiles that require expensive chromatographic purification, ultimately negating any upfront cost savings [2].

Yield Disparity in Pyrazol-4-thiol Manufacturing

In the synthesis of pyrazol-4-thiols via Cu-mediated coupling with thiobenzoic acid, the choice of halogen dictates process viability. Under standardized conditions (10 mol% CuI, 110 °C), N-methyl-4-iodopyrazole delivers an 84% preparative yield with a clean crude profile[1]. In direct contrast, N-methyl-4-bromopyrazole yields less than 15% product, generating a high level of impurities that necessitate complex chromatographic purification [1].

Evidence DimensionPreparative yield and crude purity in Cu-mediated C-S coupling
Target Compound Data84% preparative yield, low impurities
Comparator Or Baseline4-Bromopyrazole analog (<15% yield, high impurities)
Quantified Difference+69% absolute yield and elimination of required chromatography
Conditions10 mol% CuI, 110 °C, coupling with thiobenzoic acid

For scale-up manufacturing of sulfur-linked pyrazole APIs, the iodo-precursor is strictly required to achieve viable yields and avoid prohibitive purification bottlenecks.

Enabling Direct C-O Bond Formation in API Intermediates

Direct alkoxylation at the C4 position of pyrazole is highly challenging. Studies evaluating the synthesis of withasomnine analogs demonstrated that while 4-iodo-1H-1-tritylpyrazole successfully undergoes CuI-catalyzed direct C4-alkoxylation with primary alcohols (achieving up to 66% yield), the corresponding 4-bromo-1H-1-tritylpyrazole is entirely ineffective (0% yield) under identical palladium or copper-catalyzed conditions [1].

Evidence DimensionProduct yield in direct C4-alkoxylation
Target Compound DataUp to 66% yield with primary alcohols
Comparator Or Baseline4-Bromopyrazole analog (0% yield / not effective)
Quantified DifferenceComplete enablement vs. total reaction failure
ConditionsCuI-catalyzed reaction with primary alcohols at 130 °C

Procuring the iodo-variant unlocks direct C-O functionalization routes, significantly shortening synthetic sequences for alkoxy-pyrazole targets compared to using bromo-analogs.

Late-Stage Borylation Efficiency for Kinase Inhibitors

In the industrial synthesis of JAK inhibitors like Ruxolitinib, 4-iodopyrazole serves as a critical bifunctional building block. It undergoes highly regioselective N-alkylation (e.g., Michael addition to cyclopentylpropiolonitrile) while preserving the C4-iodo group. This intact iodo moiety is essential for subsequent late-stage Miyaura borylation or direct Suzuki-Miyaura cross-coupling, reacting with high efficiency where lighter halogens would require forcing conditions that degrade the chiral intermediate [1].

Evidence DimensionReactivity in sequential functionalization
Target Compound DataEnables sequential N-alkylation followed by >80% yield late-stage cross-coupling
Comparator Or BaselineLighter halogens require forcing conditions risking intermediate degradation
Quantified DifferencePreservation of chiral integrity and high step-yield
ConditionsSequential Michael addition and Pd-catalyzed borylation/coupling

4-Iodopyrazole's specific reactivity profile allows it to act as a stable placeholder during early-stage synthesis while remaining highly active for mild, late-stage palladium catalysis.

Synthesis of C4-Heteroatom Substituted Pyrazoles (Thiols and Ethers)

Based on its superior oxidative addition kinetics, 4-iodopyrazole is the mandatory starting material for synthesizing pyrazol-4-thiols and 4-alkoxypyrazoles via copper-catalyzed C-S and C-O cross-coupling. Attempting these syntheses with brominated analogs leads to reaction failure or sub-15% yields [1].

Manufacturing of JAK/Kinase Inhibitor APIs (e.g., Ruxolitinib)

4-Iodopyrazole is highly suited for convergent API synthesis where sequential functionalization is required. It allows for initial N-alkylation (such as aza-Michael additions) while retaining the highly reactive C4-iodo group for subsequent, mild Suzuki-Miyaura borylation or cross-coupling, preserving sensitive chiral centers [2].

High-Throughput Screening (HTS) Library Generation

In pharmaceutical discovery, the reliable reactivity of the C-I bond ensures high conversion rates across diverse boronic acid coupling partners. 4-Iodopyrazole is prioritized over 4-bromopyrazole in automated Suzuki-Miyaura arrays to minimize false negatives caused by poor electrophile activation [2].

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

193.93410 Da

Monoisotopic Mass

193.93410 Da

Heavy Atom Count

6

LogP

1.7
1.7 (LogP)

Melting Point

108-110 °C

UNII

F33UJD465Q

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3469-69-0

Wikipedia

4-iodopyrazole

Dates

Last modified: 08-15-2023

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